molecular formula C11H9NO2 B1273253 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione CAS No. 4290-72-6

5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No. B1273253
CAS RN: 4290-72-6
M. Wt: 187.19 g/mol
InChI Key: KNEFHXSZIJKTPK-UHFFFAOYSA-N
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Description

The compound 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a tricyclic derivative that is part of a broader class of heterocyclic compounds. These compounds are of significant interest due to their potential pharmacological properties and their use as building blocks in organic synthesis. The structure of the compound suggests that it may have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related tricyclic quinoline derivatives has been reported in the literature. For instance, a general method for the synthesis of 3,3a-dihydro-2H,5H-pyrrolo[1,2-a]quinoline-1,4-dione derivatives is achieved through a highly regioselective rhodium(II)-catalyzed carbenoid sp2 C–H insertion reaction on suitably substituted γ-lactam diazocarbonyl compounds. This method is noted for its simplicity and high yield, indicating the potential for efficient synthesis of similar compounds like this compound .

Molecular Structure Analysis

The molecular structure of this compound is not directly discussed in the provided papers. However, the structure can be inferred to be closely related to the discussed derivatives, which are characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These techniques are crucial for confirming the structure of synthesized compounds and for understanding the distribution of electrons within the molecule, which in turn affects its reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactions involving the compound of interest are not explicitly detailed in the provided papers. However, the synthesis of similar compounds involves reactions such as carbenoid insertion and amidation, which are fundamental in forming the tricyclic quinoline core and introducing various functional groups. These reactions are important for modifying the compound's properties and enhancing its biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported. However, related compounds exhibit specific NMR and mass spectrometric characteristics, which are indicative of their stability and purity. The presence of certain substituents, such as a 4-methoxy-substituted aromatic ring, has been noted to significantly influence the biological properties of these compounds. Additionally, the diuretic effects of structurally similar compounds have been evaluated, suggesting that modifications to the heterocycle can impact biological activity .

Scientific Research Applications

Chemical Synthesis

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a versatile compound used in the synthesis of various heterocyclic compounds. One application is in the production of spirocyclic tetrahydrobenzo[if]quinolizines, achieved through a reaction with 6-aminouracils or 6-amino-2-thiouracil (Baradarani et al., 2018). Similarly, spiro[4H-pyran-3,3′-oxindoles] are derived from this compound under acid catalysis, demonstrating its role in generating diverse molecular structures (Baradarani et al., 2017).

Biological Activity Research

This compound has been investigated for various biological activities. For instance, research has explored the synthesis of pyrrolo[3,2,1-ij]quinoline-1,2-diones and their analogues, which have shown potential as antibacterial agents (Ishikawa et al., 1990). Additionally, studies have synthesized derivatives with potential anticoagulant activity, offering insights into new therapeutic possibilities (Novichikhina et al., 2020).

Pharmacological Potential

Continued research has highlighted its pharmacological relevance. For example, derivatives of this compound have been examined for cytotoxic properties, indicating potential applications in cancer therapy (Rao et al., 2015). Furthermore, compounds containing this moiety have been evaluated for their inhibitory effects on protein kinases, which could be significant in treating various diseases (Novichikhina et al., 2020).

Future Directions

The development of new hybrid molecules based on 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones is an area of active research . These compounds have potential applications as dual inhibitors of blood coagulation factors Xa and XIa .

Mechanism of Action

Target of Action

The primary targets of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione are the blood coagulation factors Xa and XIa . These factors play a crucial role in the blood coagulation cascade, a complex process that prevents excessive bleeding when a blood vessel is injured .

Mode of Action

This compound interacts with coagulation factors Xa and XIa, inhibiting their activity .

Biochemical Pathways

The inhibition of factors Xa and XIa disrupts the blood coagulation cascade, preventing the formation of fibrin, the protein that forms a clot . This can have downstream effects on other processes in the body, such as inflammation and wound healing, which are often associated with coagulation .

Pharmacokinetics

The compound’s structure suggests that it may be well-absorbed and distributed throughout the body . Its metabolism and excretion would likely depend on factors such as the presence of metabolic enzymes and transport proteins .

Result of Action

The primary result of the action of this compound is the prevention of blood clotting . This can be beneficial in conditions where clotting is a problem, such as in certain cardiovascular diseases . It could also increase the risk of bleeding .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other drugs or substances in the body could affect its absorption or metabolism . Additionally, factors such as pH and temperature could affect its stability .

properties

IUPAC Name

1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-10-8-5-1-3-7-4-2-6-12(9(7)8)11(10)14/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEFHXSZIJKTPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=O)C(=O)N3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383003
Record name 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4290-72-6
Record name 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1,2,3,4-tetrahydroquinoline (18.5 g) in anhydrous tetrahydrofuran (THF; 150 ml) was added a solution of oxalyl chloride (22 ml) in anhydrous THF (100 ml) dropwise under reflux and reflux was continued for 3.5 hours. After cooling, the reaction mixture was concentrated under reduced pressure. To the resulting residue was added carbon disulfide (800 ml) and refluxed under stirring. To the refluxing mixture was added aluminum chloride (35 g) portionwise during 5 hours, further refluxed for 3 hours and then allowed to stand for overnight. To the reaction mixture, under cooling, was added concentrated hydrochloric acid (150 ml) and then water (150 ml), extracted with chloroform. The organic layer was washed with water, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting residue was recrystallized from ethanol to give the title compound (21 g, 80%) as dark reddish needles, mp 198°-200 ° C.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
80%

Synthesis routes and methods II

Procedure details

To the refluxing mixture of oxalyl chloride (22 ml) in dry tetrahydrofuran (THF, 100 ml) was added 1,2,3,4-tetrahydroquinoline (18.5 g) in dry THF (150 ml) dropwise. The mixture was refluxed for 3.5 hours after addition was completed, then cooled to room temperature and concentrated under reduced pressure. The residue was dissolved in carbon disulfide (800 ml) and heated up to reflux. To the refluxing mixture was added aluminum chloride (35 g) portionwise over 5 hours period under stirring. The reaction mixture was refluxed for an additional 3 hours and allowed to stand for overnight at room temperature. After decantation of the solvent, the residue, cooled by an ice bath, was treated with water (150 ml). The mixture was extracted with chloroform and washed with water and dried over anhydrous sodium sulfate. Evaporation of chloroform afforded the title compound. The compound was recrystallized from ethanol to give 21 g (80%) of dark red needles, mp 198°-200° C.
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione that make it attractive for chemical synthesis?

A1: this compound is a tricyclic compound that can be considered a fused ring system comprising an isatin (indole-2,3-dione) moiety and a cyclohexanone ring. The presence of the 1,2-dione within the pyrroloquinoline framework offers diverse reactivity. For instance, it can act as a 1,3-dielectrophile, enabling reactions with various dinucleophiles, leading to spirocyclic compounds [, , , ]. Additionally, the carbonyl groups can undergo condensation reactions, such as the Knoevenagel condensation, further expanding its synthetic utility [].

Q2: Can you provide examples of spirocyclic compounds synthesized using this compound, and what are their potential applications?

A2: Research has demonstrated the synthesis of diverse spirocyclic compounds from this compound. Some notable examples include:

  • Spiro[pyrido[3,2,1‐ij]pyrimido[4,5‐b]quinoline‐7,5′‐pyrrolo[2,3‐d]pyrimidines] and Spiro[pyrimido[4,5‐b]quinoline‐5,1′‐pyrrolo[3,2,1‐ij]quinolines]: These complex spirocycles were generated by reacting this compound with 6-aminouracils and cyclic 1,3-diketones []. These compounds hold potential for medicinal chemistry exploration, particularly for developing novel therapeutic agents.
  • Spiro[4H‐pyran‐3,3′‐oxindoles]: This class of spirocycles was synthesized via a three-component reaction involving this compound, malononitrile (or ethyl cyanoacetate), and cyclic 1,3-diketones [, , ]. Spiro[4H‐pyran‐3,3′‐oxindoles] are considered privileged scaffolds in drug discovery due to their presence in various biologically active natural products and synthetic compounds.

Q3: How does the reaction environment (acidic vs. basic) influence the outcome of reactions using this compound with cyclic 1,3-dicarbonyl compounds?

A3: Interestingly, the reaction conditions significantly affect the product formation when this compound reacts with cyclic 1,3-dicarbonyl compounds [].

    Q4: Beyond spirocycles, are there other compound classes accessible using this compound as a starting material?

    A4: Yes, the versatility of this compound extends to the synthesis of other compound classes. For example:

    • 6-Aryl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones: These derivatives, featuring an aryl group at the 6-position, have been synthesized and investigated for their anticoagulant properties []. This highlights the potential of modifying the core structure of this compound to explore specific biological activities.
    • Hexahydrospiro-pyrazolo[3,4-b]pyridine-4,1'-pyrrolo[3,2,1-ij]quinolines: These complex spirocyclic compounds, incorporating a pyrazolopyridine moiety, have also been synthesized utilizing this compound as a starting point []. This further exemplifies the potential for generating diverse molecular architectures with this building block.

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